

spectral analysis of 2-Chloro-5-methoxynicotinonitrile and its derivatives

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Compound of Interest

Compound Name: 2-Chloro-5-methoxynicotinonitrile

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A Comparative Guide to the Spectral Analysis of **2-Chloro-5-methoxynicotinonitrile** and Its Derivatives

Introduction to 2-Chloro-5-methoxynicotinonitrile

2-Chloro-5-methoxynicotinonitrile is a substituted pyridine derivative. Its structure, featuring a nitrile ($-C\equiv N$), a chloro ($-Cl$), and a methoxy ($-OCH_3$) group, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, necessitating a multi-faceted analytical approach. The strategic placement of electron-withdrawing (chloro, nitrile) and electron-donating (methoxy) groups on the pyridine ring creates a unique electronic environment, resulting in a distinct spectral fingerprint that is sensitive to further chemical modifications.

This guide will systematically dissect the spectral features of the parent compound and provide a comparative framework for analyzing its derivatives. By understanding how structural changes impact spectral data, researchers can confidently identify novel compounds and monitor reaction progress.

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing invaluable information about its functional groups. Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy are complementary techniques; FT-IR measures the absorption of infrared radiation, while FT-Raman measures the scattering of laser light. The combination of these methods provides a more complete vibrational profile.[\[1\]](#)

The analysis of vibrational spectra is often enhanced by computational methods like Density Functional Theory (DFT), which can predict vibrational frequencies and help in making definitive assignments.[\[2\]](#)[\[3\]](#)

Expected Vibrational Modes for 2-Chloro-5-methoxynicotinonitrile

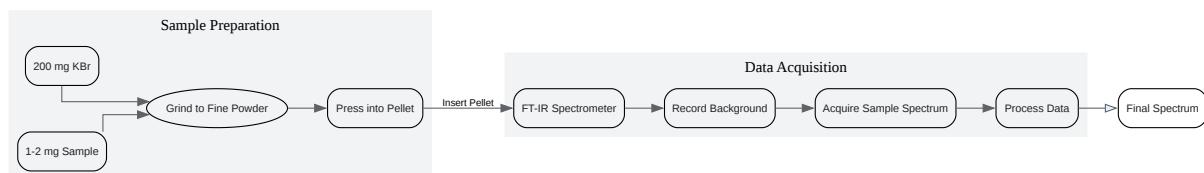
The key to interpreting the vibrational spectra lies in identifying the characteristic frequencies for the primary functional groups:

- Nitrile (C≡N) Stretching: This group gives rise to a sharp, intense band in the FT-IR spectrum, typically in the range of 2240-2220 cm^{-1} .[\[4\]](#) Its intensity is variable in the Raman spectrum.
- Aromatic Ring (C=C and C-N) Stretching: The pyridine ring will exhibit several bands between 1650-1400 cm^{-1} .
- C-O-C (Methoxy) Stretching: Asymmetric and symmetric stretching of the aryl-ether linkage will produce strong bands, typically around 1250 cm^{-1} (asymmetric) and 1040 cm^{-1} (symmetric).
- C-Cl Stretching: The carbon-chlorine stretch is expected to appear as a strong band in the lower frequency "fingerprint" region, generally between 770-505 cm^{-1} .[\[5\]](#)
- C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm^{-1} , while the C-H stretching of the methoxy group's methyl appears just below 3000 cm^{-1} . In-plane and out-of-plane C-H bending modes occur at lower frequencies.

Experimental Protocol: FT-IR (KBr Pellet Technique)

- Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The transparency is crucial for minimizing light scattering.
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Background Scan: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
- Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Diagram: FT-IR Experimental Workflow



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Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Comparative Analysis with Derivatives

The vibrational frequencies are highly sensitive to changes in the electronic structure and mass of the substituents.

Derivative	Key Functional Group Change	Expected Spectral Shift	Rationale
2-Chloro-5-methoxynicotinonitrile	$-\text{OCH}_3 \rightarrow -\text{OCH}_2\text{CH}_3$	Appearance of new C-H stretching ($\sim 2980\text{-}2850 \text{ cm}^{-1}$) and bending modes for the ethyl group. Slight shift in C-O stretching.	Introduction of an additional CH_2 and CH_3 group adds new vibrational modes. ^[6]
2-Bromo-5-methoxynicotinonitrile	$-\text{Cl} \rightarrow -\text{Br}$	C-X stretching frequency will shift to a lower wavenumber (typically $680\text{-}515 \text{ cm}^{-1}$ for C-Br).	The increased mass of bromine compared to chlorine lowers the vibrational frequency (Hooke's Law).
5-Methoxy-2-(methylamino)nicotinonitrile	$-\text{Cl} \rightarrow -\text{NHCH}_3$	Disappearance of the C-Cl stretch. Appearance of N-H stretching ($\sim 3350\text{-}3310 \text{ cm}^{-1}$) and N-H bending ($\sim 1580\text{-}1550 \text{ cm}^{-1}$) bands.	The introduction of the N-H bond creates new, characteristic high-frequency stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ^1H and ^{13}C NMR spectra, the complete carbon-hydrogen framework can be established.

Expected NMR Spectra for 2-Chloro-5-methoxynicotinonitrile

- ^1H NMR:

- Aromatic Protons: The pyridine ring has two protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). They will

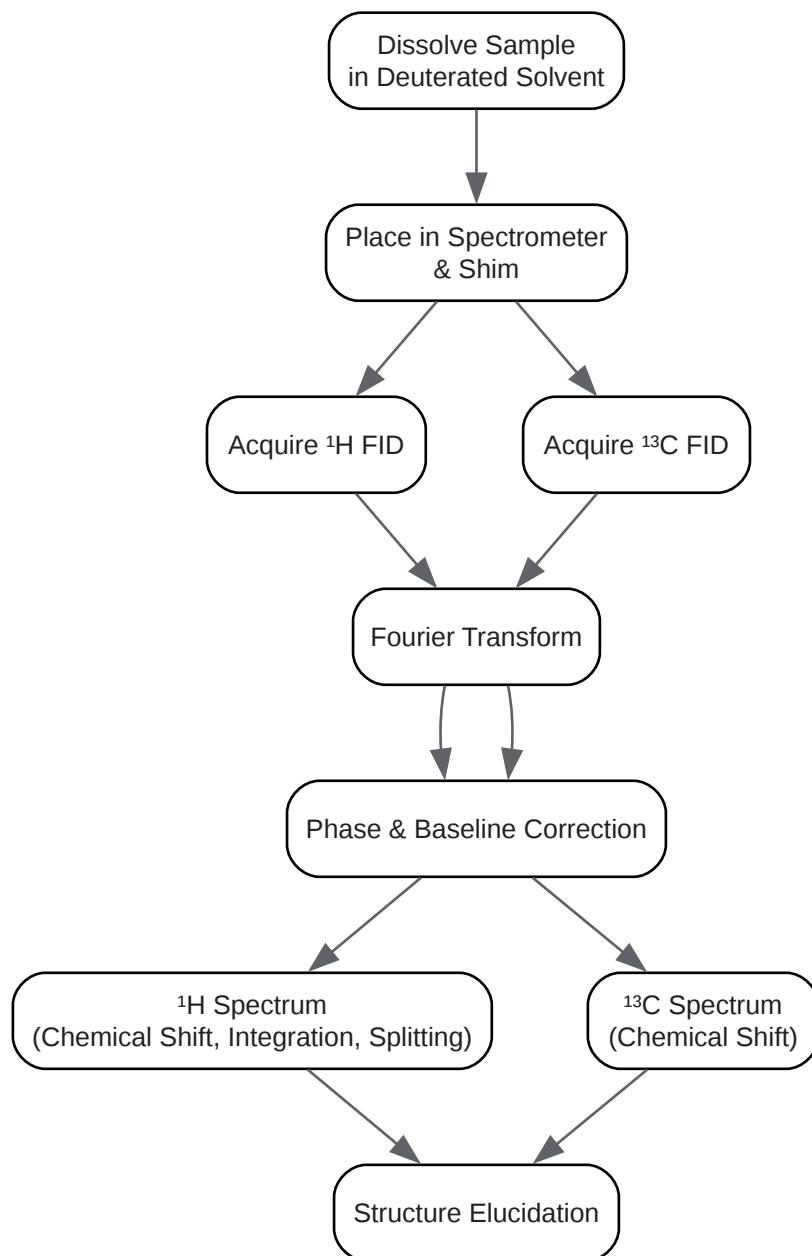
likely appear as doublets due to coupling to each other. The proton ortho to the electron-withdrawing nitrile group will be further downfield.

- Methoxy Protons: The $-\text{OCH}_3$ group will exhibit a sharp singlet, integrating to three protons, typically in the range of δ 3.8-4.2 ppm.
- ^{13}C NMR:
 - Aromatic Carbons: Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the nitrile group (C3) and the carbon attached to the chlorine (C2) will be significantly influenced by these substituents.
 - Nitrile Carbon ($\text{C}\equiv\text{N}$): A characteristic signal in the δ 115-120 ppm range.
 - Methoxy Carbon: A signal around δ 55-60 ppm.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube. The choice of solvent is critical to avoid obscuring sample peaks.[7]
- Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.
- ^1H Spectrum Acquisition: Acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[7]
- ^{13}C Spectrum Acquisition: Acquire the carbon spectrum. As ^{13}C has a low natural abundance, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.
- Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal, followed by phase and baseline correction to obtain the final spectrum.

Diagram: NMR Data Acquisition and Analysis Workflow



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Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Analysis with Derivatives

Substituent changes dramatically alter the electronic environment, leading to predictable shifts in NMR spectra.

Derivative	Key Structural Change	Expected ¹ H NMR Changes	Expected ¹³ C NMR Changes
2-Chloro-5-hydroxynicotinonitrile	-OCH ₃ → -OH	Methoxy singlet disappears. A new, broad singlet for the -OH proton appears (variable shift). Aromatic protons shift upfield.	Methoxy carbon signal disappears. The carbon attached to the oxygen (C5) shifts significantly.
2-Chloro-5-nitro-nicotinonitrile	-OCH ₃ → -NO ₂	Methoxy singlet disappears. Both aromatic protons shift significantly downfield.	Methoxy carbon signal disappears. All aromatic carbon signals are shifted, especially C5 (downfield). ^{[8][9]}
2,6-Dichloro-5-methoxynicotinonitrile	H at C6 → Cl	The two doublets for the aromatic protons are replaced by a single singlet.	The number of aromatic carbon signals may be reduced due to symmetry, and the C6 signal will be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula. The fragmentation pattern provides clues about the molecule's structure.

Expected Mass Spectrum for 2-Chloro-5-methoxynicotinonitrile

- Molecular Ion (M⁺): The molecular weight is 168.58 g/mol. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will show two molecular ion

peaks: one for the ^{35}Cl -containing molecule (M^+) at m/z 168 and another for the ^{37}Cl -containing molecule ($\text{M}+2$) $^+$ at m/z 170, with an intensity ratio of approximately 3:1.

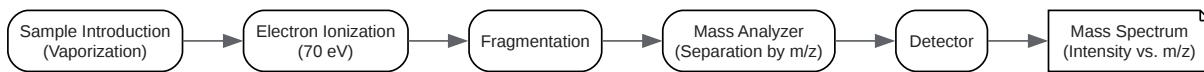
- Key Fragmentation Pathways:

- Loss of Cl: A peak at m/z 133 ($[\text{M}-\text{Cl}]^+$).
- Loss of CH_3 from methoxy: A peak at m/z 153 ($[\text{M}-\text{CH}_3]^+$).
- Loss of the nitrile group: A peak at m/z 142 ($[\text{M}-\text{CN}]^+$).

Experimental Protocol: Electron Ionization (EI-MS)

- Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent or via a direct insertion probe) into the high-vacuum source of the mass spectrometer.
- Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a radical cation ($\text{M}^{+\bullet}$), which is the molecular ion.
- Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, more stable charged fragments and neutral radicals.
- Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
- Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting plot of relative intensity versus m/z is the mass spectrum.

Diagram: Mass Spectrometry (EI-MS) Process



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Caption: The sequential process of Electron Ionization Mass Spectrometry.

Comparative Analysis with Derivatives

The molecular weight is the most direct piece of information affected by derivatization.

Derivative	Key Structural Change	Change in Molecular Ion (M^+) m/z	Expected New Fragments
2-Chloro-5-ethoxynicotinonitrile	$-\text{OCH}_3 \rightarrow -\text{OCH}_2\text{CH}_3$	M^+ shifts from 168 to 182 (for ^{35}Cl). $M+2$ at 184.	Loss of ethyl group (-29) to give m/z 153. Loss of ethylene (-28) to give m/z 154.
2-Bromo-5-methoxynicotinonitrile	$-\text{Cl} \rightarrow -\text{Br}$	M^+ shifts to m/z 212/214 due to $^{79}\text{Br}/^{81}\text{Br}$ isotopes (approx. 1:1 ratio).	Loss of Br (-79 or -81) to give m/z 133.
2-Chloro-5-methoxy-6-methylnicotinonitrile	H at C6 $\rightarrow \text{CH}_3$	M^+ shifts from 168 to 182 (for ^{35}Cl). $M+2$ at 184.	Loss of methyl group (-15) from C6.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in conjugated systems. The wavelength of maximum absorption (λ_{max}) is sensitive to the extent of conjugation and the nature of substituents on the chromophore.

Expected UV-Vis Spectrum for 2-Chloro-5-methoxynicotinonitrile

The substituted pyridine ring acts as the primary chromophore. We can expect $\pi \rightarrow \pi^*$ transitions, which are typically strong, and potentially weaker $n \rightarrow \pi^*$ transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. The λ_{max} will be influenced by the combined electronic effects of the substituents.[\[10\]](#)

Experimental Protocol: UV-Vis Spectroscopy

- Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the UV-Vis region of interest (e.g., ethanol, methanol, hexane, or acetonitrile).
- Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
- Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrometer to record a baseline (blank) spectrum.
- Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum, typically over a range of 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{\max}).

Comparative Analysis with Derivatives

Substituents that extend conjugation or have strong electronic effects will shift the λ_{\max} .

Derivative	Key Structural Change	Expected Shift in λ_{\max}	Rationale
2-Amino-5-methoxynicotinonitrile	$-\text{Cl} \rightarrow -\text{NH}_2$	Bathochromic shift (to longer wavelength).	The strongly electron-donating amino group increases conjugation with the π system, lowering the energy of the electronic transition. [10]
2-Chloro-5-nitronicotinonitrile	$-\text{OCH}_3 \rightarrow -\text{NO}_2$	Bathochromic shift (to longer wavelength).	The nitro group is a strong electron-withdrawing group that can extend conjugation through resonance, lowering the transition energy.
2-Chloro-5-methoxy-6-styrylnicotinonitrile	H at C6 $\rightarrow -\text{CH}=\text{CH-}$ Ph	Significant bathochromic shift.	The addition of the styryl group greatly extends the conjugated π -electron system, which significantly lowers the HOMO-LUMO gap. [10]

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